ONX-0914
Overview
Description
PR-957, also known as ONX-0914, is a potent and selective inhibitor of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome that generates peptides presented on major histocompatibility complex class I molecules to cytotoxic T cells. PR-957 selectively induces conformational changes in the S1 binding pocket of the immunoproteasome subunit β5i (low molecular mass polypeptide 7) rather than the constitutive proteasome subunit β5 in human and mouse cells .
Mechanism of Action
Target of Action
ONX-0914, also known as PR-957, is a selective inhibitor of the immunoproteasome subunits LMP7 (proteasome subunit β5i/large multifunctional peptidase 7) and LMP2 (proteasome subunit β1i/large multifunctional peptidase 2) . These subunits are part of the immunoproteasome, a variant of the proteasome that is predominantly expressed in immune cells .
Mode of Action
This compound interacts with its targets, the LMP7 and LMP2 subunits of the immunoproteasome, by inhibiting their activity . This inhibition results in a decrease in the proteolytic activity of the immunoproteasome, which plays a crucial role in the regulated turnover of intracellular proteins . The inhibition of multiple active sites of the immunoproteasomes is required to achieve cytotoxicity against certain cells .
Biochemical Pathways
The inhibition of the immunoproteasome by this compound affects several biochemical pathways. For instance, it has been found to reduce inflammation in macrophages by degrading immunoproteasome subunits . Additionally, it has been suggested that this compound may regulate the NF-κB pathway, a key regulator of immune and inflammatory responses .
Pharmacokinetics
This indicates a potentially favorable clinical profile suitable for use as a chronic therapy .
Result of Action
The inhibition of the immunoproteasome by this compound has several molecular and cellular effects. It has been shown to reduce inflammation, decrease the levels of certain immune cells and their activation, and delay the growth of certain types of tumors in mice . Furthermore, it induces apoptosis and autophagy in certain types of cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that MLL–AF4 cells, which express high levels of lymphoid tissue-specific immunoproteasomes, are sensitive to pharmacologically relevant concentrations of this compound, even in the presence of stromal cells . This suggests that the cellular environment can influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
ONX-0914 specifically inhibits the immunoproteasome subunits LMP7 (proteasome subunit β5i/large multifunctional peptidase 7) and LMP2 (proteasome subunit β1i/large multifunctional peptidase 2) . It has been shown to have immunosuppressive effects, reducing the production of several inflammatory cytokines .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit survival in LN229, GBM8401, and U87MG glioblastoma cells . It also reduces dendritic cell and macrophage levels and their activation, as well as the levels of antigen-experienced T cells during early plaque formation, and Th1 cells in advanced atherosclerosis in young and aged mice in various immune compartments .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It causes cell cycle arrest at the G1 phase and induces apoptosis in glioblastoma cells . The protein expression of BCL-2 is reduced and PARP is cleaved after this compound treatment . Furthermore, the levels of p53 and phosphorylated p53 are increased by this compound treatment in glioblastoma cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant temporal effects. For instance, treatment with this compound significantly delayed the growth of orthotopic ALL xenograft tumors in mice . Short-term treatment of this compound in MDX mice did not alter strength nor walking speed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on mice, this compound (10 mg/kg) was injected subcutaneously on Day 2, 4, and 6. The mice were evaluated for physical performance (walking speed and strength) on Day 1 and 8. The results showed that this short-term treatment of this compound in MDX mice did not alter strength nor walking speed .
Metabolic Pathways
The metabolic pathway of this compound is not fully explored yet. It has been suggested that this compound may be involved in the regulation of several inflammatory cytokines .
Transport and Distribution
It is known that this compound is a potent inhibitor of the immunoproteasome, which is predominantly expressed by immune cells .
Subcellular Localization
It is known that this compound specifically inhibits the immunoproteasome subunits LMP7 and LMP2 , which are typically located in the cytoplasm .
Preparation Methods
The synthesis of PR-957 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups that confer selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up the laboratory synthesis to produce larger quantities of PR-957 with high purity and consistency .
Chemical Reactions Analysis
PR-957 undergoes various chemical reactions, including:
Oxidation: PR-957 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on PR-957.
Substitution: Substitution reactions can introduce different substituents onto the core structure of PR-957. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
PR-957 has a wide range of scientific research applications, including:
Chemistry: PR-957 is used as a tool compound to study the structure and function of the immunoproteasome.
Biology: PR-957 is used to investigate the role of the immunoproteasome in various biological processes, including antigen presentation and immune response.
Medicine: PR-957 has potential therapeutic applications in the treatment of autoimmune diseases, cancer, and inflammatory conditions. .
Industry: PR-957 is used in the development of new drugs and therapeutic agents targeting the immunoproteasome
Comparison with Similar Compounds
PR-957 is unique in its selectivity for the immunoproteasome subunit β5i. Other similar compounds include:
Bortezomib: A proteasome inhibitor with broader activity, affecting both the constitutive proteasome and the immunoproteasome.
Carfilzomib: Another proteasome inhibitor with a broader spectrum of activity.
PR-924: A compound similar to PR-957, but with different selectivity and potency profiles .
Properties
CAS No. |
960374-59-8 |
---|---|
Molecular Formula |
C31H40N4O7 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(2S)-3-(4-methoxyphenyl)-N-[(2S)-1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide |
InChI |
InChI=1S/C31H40N4O7/c1-21(32-27(36)19-35-13-15-41-16-14-35)29(38)34-26(18-23-9-11-24(40-3)12-10-23)30(39)33-25(28(37)31(2)20-42-31)17-22-7-5-4-6-8-22/h4-12,21,25-26H,13-20H2,1-3H3,(H,32,36)(H,33,39)(H,34,38)/t21-,25-,26-,31?/m0/s1 |
InChI Key |
WQAVPPWWLLVGFK-ZCKRSBOQSA-N |
SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 |
Appearance |
white to off-white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(S)-3-(4-methoxyphenyl)-N-((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide ONX 0914 PR-957 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is ONX-0914, and what is its primary target?
A1: this compound is a selective inhibitor of the immunoproteasome, specifically targeting the β5i subunit (also known as LMP7). The immunoproteasome is a variant of the constitutive proteasome, a cellular complex responsible for degrading intracellular proteins. [, , , ]
Q2: How does this compound interact with its target?
A2: this compound irreversibly binds to the β5i subunit of the immunoproteasome, blocking its chymotrypsin-like activity. This disrupts the normal function of the immunoproteasome, affecting protein degradation and downstream signaling pathways. [, , , , , , ]
Q3: What are the downstream effects of immunoproteasome inhibition by this compound?
A3: this compound's inhibition of the immunoproteasome leads to several downstream effects:
- Reduced antigen presentation: Immunoproteasomes play a role in generating peptides for presentation on MHC class I molecules. By inhibiting this process, this compound can modulate immune responses, particularly T cell activation. [, , , , , , , ]
- Suppression of pro-inflammatory cytokine production: this compound treatment has been shown to decrease the production of pro-inflammatory cytokines such as IL-6, TNF-α, IL-1β, and IL-17A, likely by interfering with NF-κB signaling. [, , , , , , , , , , ]
- Induction of apoptosis in certain cell types: Studies have shown that this compound can induce apoptosis specifically in certain cells, such as CD14+ monocytes and multiple myeloma cells, potentially due to the accumulation of polyubiquitinated proteins and induction of the unfolded protein response. [, , , , ]
- Modulation of immune cell populations: In some models, this compound treatment has been shown to affect the balance of immune cell populations, for example, by increasing the number of regulatory T cells while decreasing effector T cells. [, , ]
Q4: What is the significance of this compound's selectivity for the immunoproteasome?
A4: this compound's selectivity for the immunoproteasome over the constitutive proteasome is significant because it may lead to fewer off-target effects and lower toxicity compared to non-selective proteasome inhibitors like bortezomib. [, , , , , , ]
Q5: Are there any limitations to this compound's selectivity for the immunoproteasome?
A5: While this compound is considered a selective immunoproteasome inhibitor, research suggests that its selectivity may be context-dependent. Some studies report that at certain concentrations or in specific disease models, this compound can also inhibit the constitutive proteasome, potentially leading to undesired side effects. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C33H44N6O7, and its molecular weight is 636.74 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: Spectroscopic data, such as NMR or mass spectrometry data, is not frequently reported in the provided research articles focusing on this compound's biological activity. More detailed structural characterization might be found in chemistry-focused literature.
Q8: What is known about the material compatibility and stability of this compound?
A8: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound. Information regarding its material compatibility and stability under various conditions (temperature, pH, solvents) is not extensively discussed.
Q9: Does this compound have any catalytic properties?
A9: this compound is an inhibitor, meaning it blocks the activity of its target, the immunoproteasome, rather than exhibiting catalytic activity itself. [, , , ]
Q10: Have there been any computational studies conducted on this compound?
A10: While computational modeling data is not extensively discussed in the provided research, such studies could be beneficial to further understand this compound's interactions with its target, predict potential off-target effects, and optimize its structure for improved selectivity or pharmacological properties.
Q11: What is known about the stability of this compound under various conditions?
A11: The research primarily focuses on this compound's biological effects. Specific details about its stability profile under various storage conditions (temperature, humidity, light exposure) are not extensively reported.
Q12: Are there any formulation strategies to improve this compound's stability, solubility, or bioavailability?
A12: While the research highlights the therapeutic potential of this compound, specific information regarding its formulation strategies for enhanced delivery or stability is not provided. Further research focusing on its pharmaceutical development is needed.
Q13: What is known about the pharmacokinetics (PK) of this compound?
A13: Specific details regarding this compound's absorption, distribution, metabolism, and excretion (ADME) are not extensively discussed in the provided research. Further investigation is needed to fully understand its PK profile.
Q14: What is the toxicological profile of this compound?
A14: While the research primarily focuses on the therapeutic potential of this compound, a comprehensive safety profile is crucial for its clinical translation. Further investigations are needed to establish its long-term safety and potential adverse effects.
Q15: What in vitro models have been used to study this compound's efficacy?
A15: Various cell lines, including multiple myeloma cells, leukemia cells, human monocytes, and primary murine cells (T cells, B cells, dendritic cells), have been utilized to investigate this compound's effects on cell viability, cytokine production, signaling pathways, and proteasome activity. [, , , , , , , , , , ]
Q16: What in vivo models have been used to assess this compound's therapeutic potential?
A16: The efficacy of this compound has been evaluated in various animal models of human diseases, including:
- Cancer models: Transgenic adenocarcinoma of the mouse prostate (TRAMP) model for prostate cancer, orthotopic xenograft models of multiple myeloma, and leukemia models. [, , , ]
- Autoimmune and inflammatory disease models: Experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, collagen-induced arthritis (CIA) for rheumatoid arthritis, C protein-induced myositis (CIM) for polymyositis, and experimental models of psoriasis. [, , , , ]
- Cardiovascular disease models: Atherosclerosis models in Apoe knockout mice and models of myocardial infarction and cardiac hypertrophy. [, , ]
- Other models: Mouse models of immune thrombocytopenia, colitis-associated cancer, and viral infections (e.g., lymphocytic choriomeningitis virus, coxsackievirus B3). [, , , , , ]
Q17: Are there any known mechanisms of resistance to this compound?
A17: Research indicates that prolonged exposure to proteasome inhibitors, including this compound, can lead to the upregulation of immunoproteasome subunits or mutations in the proteasome, potentially contributing to drug resistance. [, ]
Q18: Is there any evidence of cross-resistance between this compound and other proteasome inhibitors?
A18: Studies suggest that while cross-resistance between bortezomib and carfilzomib (another proteasome inhibitor) can occur, this compound might retain efficacy in some cases of bortezomib resistance. This highlights the potential of this compound as an alternative therapeutic option in such instances. [, ]
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